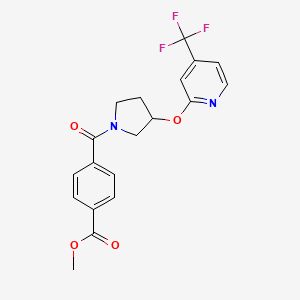

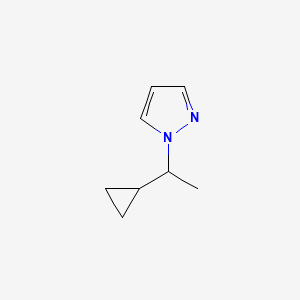

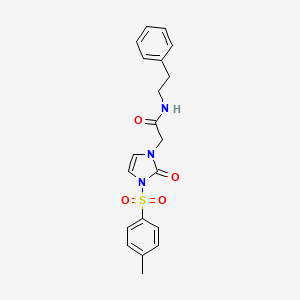

![molecular formula C16H14N2O2S2 B2622395 4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941967-16-4](/img/structure/B2622395.png)

4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been studied for their diverse biological activities . This specific compound is not widely described in the literature, but it can be inferred that it shares some properties with other benzothiazoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

Benzothiazoles, including “4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide”, are characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzothiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities are often evaluated using in vitro methods .Applications De Recherche Scientifique

Antioxidant Properties

Thiazoles, including our compound of interest, have been studied for their antioxidant potential. These molecules scavenge free radicals, protecting cells from oxidative damage. Although specific data on the antioxidant activity of this compound is limited, its thiazole scaffold suggests potential in this area .

Anti-Inflammatory Activity

Thiazoles have shown promise as anti-inflammatory agents. While direct studies on our compound are scarce, synthesized derivatives with similar structures have demonstrated anti-inflammatory effects comparable to standard drugs like ibuprofen .

Antimicrobial and Antifungal Properties

Thiazoles exhibit antimicrobial and antifungal activities. Although data on our specific compound is lacking, related thiazole derivatives have been investigated for their efficacy against various pathogens .

Antiviral Potential

While direct evidence for our compound is not readily available, thiazoles have been explored as potential antiviral agents. Further research could shed light on its effectiveness against specific viruses .

Neuroprotective Effects

Thiazoles may play a role in neuroprotection. Although our compound hasn’t been extensively studied in this context, its structural features suggest possible neuroprotective properties .

Antitumor and Cytotoxic Activity

Thiazoles, including our compound, have been investigated for their antitumor and cytotoxic effects. While specific data on this compound is limited, related thiazole derivatives have shown promise in inhibiting cancer cell growth .

Propriétés

IUPAC Name |

4-methoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-20-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJDCOAWJLEPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

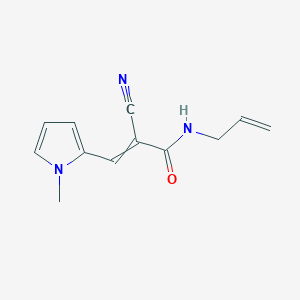

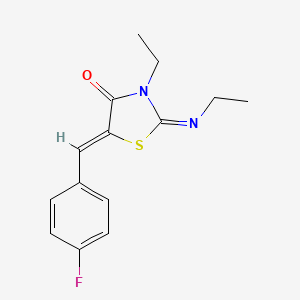

![(E)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2622321.png)

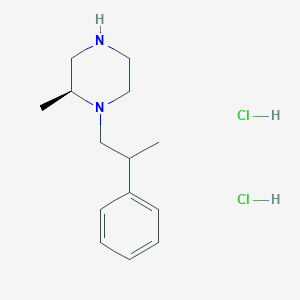

![9-Chloro-6-methylindolo[3,2-b]quinoxaline](/img/structure/B2622327.png)

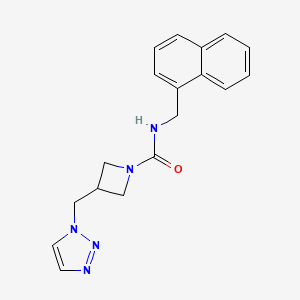

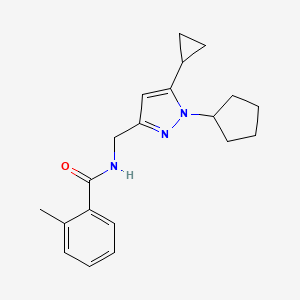

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2622331.png)

![Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B2622333.png)

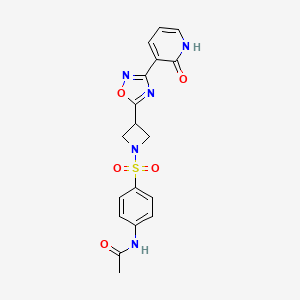

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2622335.png)